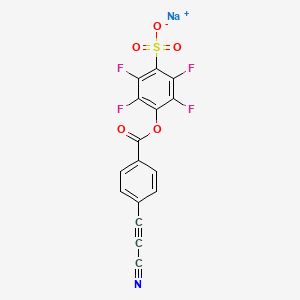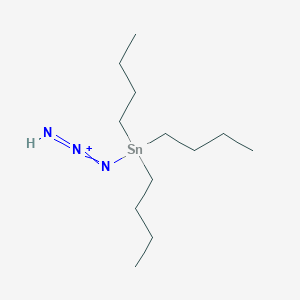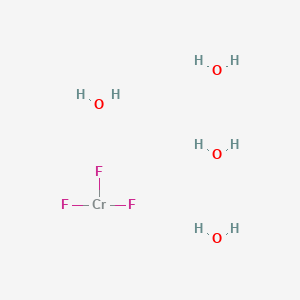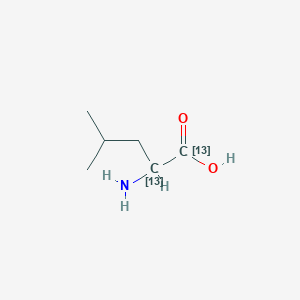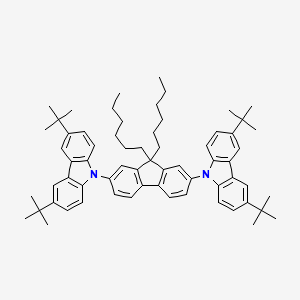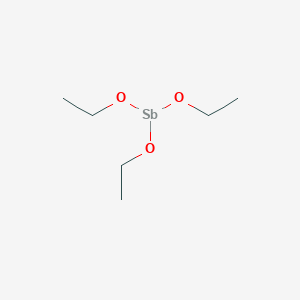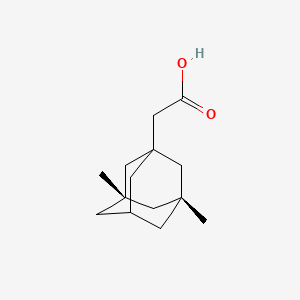
3,5-Dimethyladamantane-1-acidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyladamantane-1-acidic acid is an organic compound with the molecular formula C({14})H({22})O(_{2}). It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of two methyl groups at the 3 and 5 positions and a carboxylic acid group at the 1 position of the adamantane framework. The compound is known for its stability and unique structural properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyladamantane-1-acidic acid typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Methylation: Adamantane undergoes methylation to introduce methyl groups at the 3 and 5 positions. This can be achieved using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Carboxylation: The methylated adamantane is then subjected to carboxylation to introduce the carboxylic acid group at the 1 position. This can be done using carbon dioxide under high pressure and temperature in the presence of a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large quantities of adamantane are methylated using industrial methylating agents.
Catalytic Carboxylation: The methylated product is then carboxylated using advanced catalytic systems to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyladamantane-1-acidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methyl groups and the carboxylic acid group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Halogenating agents like bromine (Br(_2)) or chlorine (Cl(_2)) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,5-Dimethyladamantane-1-acidic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyladamantane-1-acidic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and interaction with lipid membranes. These properties enable the compound to modulate various biochemical pathways and exert its effects.
Comparison with Similar Compounds
3,5-Dimethyladamantane-1-acidic acid can be compared with other adamantane derivatives such as:
Adamantane-1-carboxylic acid: Lacks the methyl groups at the 3 and 5 positions, resulting in different chemical and biological properties.
1,3-Dimethyladamantane: Lacks the carboxylic acid group, affecting its reactivity and applications.
1,3,5-Trimethyladamantane:
The unique combination of the carboxylic acid group and the methyl groups at specific positions in this compound distinguishes it from these similar compounds, providing it with unique properties and applications.
Properties
Molecular Formula |
C14H22O2 |
|---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2-[(3S,5R)-3,5-dimethyl-1-adamantyl]acetic acid |
InChI |
InChI=1S/C14H22O2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)6-11(15)16/h10H,3-9H2,1-2H3,(H,15,16)/t10?,12-,13+,14? |
InChI Key |
FUOXJVUIQUYDDI-AMZBWDOQSA-N |
Isomeric SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)CC(=O)O)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


